REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:16]([C:17]([OH:19])=[O:18])=[CH:15][S:14][N:13]=2)=[CH:8][CH:7]=1.[CH2:20](O)[CH3:21]>>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:15][S:14][N:13]=2)=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
860 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC=C1C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 6 h at 90° C. in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50-mL round-bottom flask, was placed
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Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
WASH
|
Details
|
washed with 1×30 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 0.72 g (75%) of ethyl 3-(4-chlorophenyl)-1,2-thiazole-4-carboxylate as brown oil
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC=C1C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |